molecular formula C13H11N3 B174813 6-(Benzylamino)pyridine-3-carbonitrile CAS No. 15871-91-7

6-(Benzylamino)pyridine-3-carbonitrile

Cat. No.: B174813
CAS No.: 15871-91-7
M. Wt: 209.25 g/mol
InChI Key: WWTAXAFLJMUESZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

6-(Benzylamino)pyridine-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinonitrile derivatives, which are known to have multiple biological activities such as antiviral, antibacterial, and fungicidal activities . The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions result in changes in cellular processes and functions, highlighting the compound’s potential as a biochemical tool .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function, emphasizing the importance of monitoring its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage . These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, it has been shown to affect the metabolic flux of nicotinonitrile derivatives, leading to changes in metabolite levels. Understanding the metabolic pathways of this compound is essential for elucidating its biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions affect the compound’s localization and accumulation within specific cellular compartments . Studying the transport and distribution of this compound is crucial for understanding its cellular effects and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s role in cellular processes and its potential as a biochemical tool .

Properties

IUPAC Name

6-(benzylamino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-8-12-6-7-13(16-10-12)15-9-11-4-2-1-3-5-11/h1-7,10H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTAXAFLJMUESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Heat 6-chloroniconitrile (0.58 g, 4.2 mmol) and benzylamine (4.6 mL, 42 mmol) in anhydrous DMF (3 mL) at 120° C. for 4.5 h. Cool at room temperature. Dilute with water and extract with EtOAc. Wash the organic phase with brine, dry over MgSO4, filter, and concentrate in vacuo. Purify by chromatography on silica gel eluting sequentially with hexane/EtOAc (4:1, 2:1, 1:2) to give the desired intermediate as a white solid (840 mg, 96%). MS (ES+) m/z: 210 (4+H)+.
Quantity
4.6 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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